molecular formula C11H9ClO3 B15067810 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B15067810
M. Wt: 224.64 g/mol
InChI Key: VRXWKAZGXDFQHU-UHFFFAOYSA-N
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Description

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chloro group and a phenyl group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyran ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-4-phenyl-2H-pyran-2,6-dione.

    Reduction: Formation of 4-chloro-4-phenyldihydro-2H-pyran-2-ol.

    Substitution: Formation of 4-amino-4-phenyldihydro-2H-pyran-2,6(3H)-dione.

Scientific Research Applications

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4-phenyl-2H-pyran-2,6-dione
  • 4-Bromo-4-phenyldihydro-2H-pyran-2,6(3H)-dione
  • 4-Methyl-4-phenyldihydro-2H-pyran-2,6(3H)-dione

Uniqueness

4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both a chloro group and a phenyl group on the dihydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-4-phenyloxane-2,6-dione

InChI

InChI=1S/C11H9ClO3/c12-11(8-4-2-1-3-5-8)6-9(13)15-10(14)7-11/h1-5H,6-7H2

InChI Key

VRXWKAZGXDFQHU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)CC1(C2=CC=CC=C2)Cl

Origin of Product

United States

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